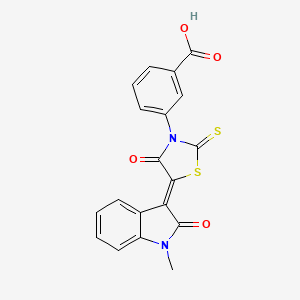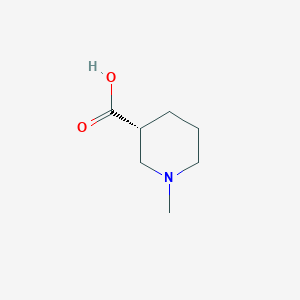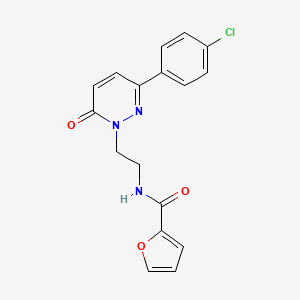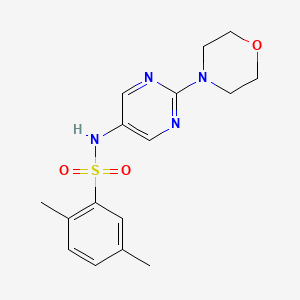![molecular formula C17H18N4O4S B2471695 methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate CAS No. 1904411-53-5](/img/structure/B2471695.png)
methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research into heterocyclic compounds, including those with pyrimidine derivatives, has shown potential antimicrobial applications. For instance, the synthesis and evaluation of new anti-microbial additives based on pyrimidine derivative incorporated into polyurethane varnish for surface coating and printing ink paste demonstrated very good antimicrobial effects against various microbial strains (El‐Wahab et al., 2015). This suggests that similar compounds could be developed with targeted antimicrobial properties for use in materials science and surface coatings.
Antibacterial Evaluation
Further studies on heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities, indicating that such structures can serve as potent antibacterial agents (Azab et al., 2013). This highlights the pharmaceutical potential of these compounds in developing new antibacterial drugs.
Synthesis for Biological Testing
Efficient synthesis methods for heterocyclic compounds, such as the epiminocyclohepta derivatives, have been developed to support advanced biological testing, including acting as antagonists in biological pathways (Isherwood et al., 2012). This indicates the importance of such compounds in medicinal chemistry, particularly in the synthesis of drugs targeting specific receptors or biological functions.
Novel Ligands and Complexes
Research has also extended into the synthesis of novel heterocyclic ligands and their complexes with metals, suggesting applications in coordination chemistry and potential uses in catalysis, materials science, and as precursors for further chemical synthesis (Kareem et al., 2019). This underscores the versatility of heterocyclic compounds with complex structures in various scientific applications.
properties
IUPAC Name |
methyl N-[4-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-25-17(22)20-11-2-5-13(6-3-11)26(23,24)21-12-4-7-16(21)14-9-18-10-19-15(14)8-12/h2-3,5-6,9-10,12,16H,4,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWFVIRWLGGBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


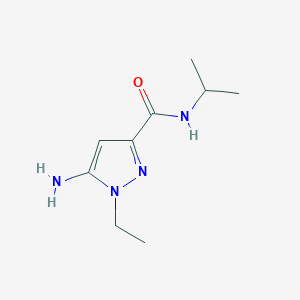
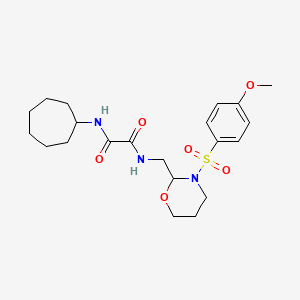
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)
